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Introduction
2-Furanacryloyl-L-phenylalanyl-glycyl-glycine (FAPGG) is a chromogenic substrate primarily

utilized for the kinetic measurement of angiotensin-converting enzyme (ACE) activity. ACE is a

key zinc metalloproteinase and a central component of the renin-angiotensin system (RAS),

playing a crucial role in blood pressure regulation. Consequently, ACE is a significant

therapeutic target for hypertension and other cardiovascular diseases. FAPGG serves as an

essential tool for screening potential ACE inhibitors and studying enzyme kinetics.

The enzymatic hydrolysis of FAPGG by ACE cleaves the peptide bond between phenylalanine

and glycine, yielding N-(2-Furanacryloyl)-L-phenylalanine (FAP) and the dipeptide glycyl-

glycine (GG). This cleavage leads to a decrease in absorbance at 340 nm, which can be

monitored spectrophotometrically to determine ACE activity.[1][2]

Principle of the Assay
The FAPGG assay is a continuous kinetic spectrophotometric method. ACE catalyzes the

hydrolysis of FAPGG, and the rate of this reaction is directly proportional to the ACE activity in

the sample. The decrease in absorbance over time is measured to calculate the enzyme's
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activity. This assay is widely used for its simplicity, reliability, and applicability in high-throughput

screening of ACE inhibitors.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of FAPGG in ACE

activity assays.
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Parameter Value Enzyme Notes

Michaelis Constant

(Km)
2.546 x 10⁻⁴ M

Angiotensin-

Converting Enzyme

(ACE)

Inhibition Constant

(Ki)
2.546 x 10⁻⁴ M

Angiotensin-

Converting Enzyme

(ACE)

[3]

Optimal Substrate

Concentration
0.8 mM - 1.0 mM

Angiotensin-

Converting Enzyme

(ACE)

To ensure enzyme

saturation for kinetic

assays.[1][4]

Wavelength of

Measurement (λ)
340 nm - 345 nm Not Applicable

Monitor the decrease

in absorbance. A 1.0

nm deviation from 345

nm can alter

absorbance by 15.5%.

[1][4]

Optimal pH 8.2

Angiotensin-

Converting Enzyme

(ACE)

Using 80 mmol/L

borate buffer.[4]

Optimal Temperature 37°C

Angiotensin-

Converting Enzyme

(ACE)

[1][4]

Linear Assay Range Up to ~170 U/L

Angiotensin-

Converting Enzyme

(ACE)

Represents

approximately 25%

substrate hydrolysis.

[4]

Experimental Protocols
Reagent Preparation

FAPGG Substrate Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of FAPGG

powder in the assay buffer. Gentle warming may be required to fully dissolve the substrate.
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Store protected from light.

Assay Buffer (80 mM Borate Buffer, pH 8.2): Prepare a solution of boric acid and adjust the

pH to 8.2 with a suitable base (e.g., NaOH).[4]

ACE Enzyme Solution: Prepare a stock solution of ACE in the assay buffer. The final

concentration will depend on the specific activity of the enzyme preparation.

Inhibitor Stock Solution (for inhibition assays): Dissolve the test compound (potential ACE

inhibitor) in a suitable solvent (e.g., DMSO, water) at a high concentration.

Reaction Stop Solution (100 mM EDTA): Prepare a solution of ethylenediaminetetraacetic

acid (EDTA) in water.[1]

ACE Activity Assay Protocol (Kinetic Method)
This protocol is designed for a standard 96-well microplate format but can be adapted for

cuvettes.

Prepare the Reaction Mixture: In each well of a microplate, add the following in order:

Assay Buffer

ACE Enzyme Solution (to achieve a final concentration that gives a linear rate of

absorbance decrease)

For inhibitor screening, add the desired concentration of the test compound and pre-

incubate with the enzyme for a specified time (e.g., 5-15 minutes) at 37°C.

Initiate the Reaction: Add the FAPGG substrate solution to each well to achieve the final

desired concentration (e.g., 0.8 mM).

Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-heated

to 37°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for a total of

15-30 minutes.

Data Analysis:
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Plot the absorbance values against time for each well.

Determine the initial reaction velocity (V₀) from the linear portion of the curve (the slope).

ACE activity (U/L) can be calculated using the molar extinction coefficient of FAPGG and

the Beer-Lambert law.

ACE Inhibition Assay Protocol (Fixed-Time Method)
Prepare Reaction Wells: In separate microcentrifuge tubes or wells of a microplate, prepare

the following for each reaction:

Control: Assay Buffer + ACE Enzyme Solution

Inhibitor: Assay Buffer + ACE Enzyme Solution + Test Inhibitor

Pre-incubation: Incubate the tubes/plate at 37°C for 5-10 minutes.

Start Reaction: Add FAPGG substrate solution (final concentration 0.8 mM) to all wells to

start the reaction.[1]

Incubation: Incubate the reaction mixture at 37°C for a fixed time (e.g., 30 minutes).[1]

Stop Reaction: Add the EDTA stop solution to each well to chelate the zinc ions in the ACE

active site, thus stopping the enzymatic reaction.[1]

Measure Absorbance: Read the final absorbance of each well at 340 nm.

Calculate Percent Inhibition:

% Inhibition = [1 - (Absorbance of Inhibitor Sample / Absorbance of Control Sample)] x 100
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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